molecular formula C11H22N2O3 B3305758 tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 923956-61-0

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B3305758
CAS No.: 923956-61-0
M. Wt: 230.3 g/mol
InChI Key: LRCPRHFAAYJMHG-IUCAKERBSA-N
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Description

tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1782754-25-9) is a chiral piperidine derivative widely utilized as a versatile scaffold in medicinal chemistry. Its structure features a hydroxymethyl group at the 4-position and an amino group at the 3-position of the piperidine ring, both in the (R,R)-configuration. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. With a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.3 g/mol, it is commonly employed in the development of kinase inhibitors, protein degraders, and other bioactive molecules . The compound is commercially available with ≥97% purity and is stored at room temperature .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCPRHFAAYJMHG-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143767
Record name 1,1-Dimethylethyl (3R,4R)-3-amino-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923956-61-0
Record name 1,1-Dimethylethyl (3R,4R)-3-amino-4-(hydroxymethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923956-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R,4R)-3-amino-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its interaction with various biological targets, making it a candidate for therapeutic applications, particularly in cancer and neurodegenerative diseases.

  • Molecular Formula : C11H22N2O3
  • Molecular Weight : 230.30 g/mol
  • CAS Number : 1007596-95-3
  • Purity : ≥97%

These properties indicate that the compound is a stable organic molecule, suitable for further biological evaluation and synthesis of derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity assays. The mechanism of action involves enhanced interactions with protein binding sites due to the compound's three-dimensional structure .

Neuroprotective Effects

In the context of neurodegenerative diseases, this compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The inhibition of these enzymes is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive function . The structure–activity relationship (SAR) studies suggest that specific modifications to the piperidine ring can enhance selectivity and potency against these targets.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It was found to inhibit various fungal strains by targeting chitin synthase, which is essential for fungal cell wall synthesis. This action suggests potential applications in developing antifungal agents .

Study on Anticancer Activity

In a comparative study involving several piperidine derivatives, this compound was synthesized and tested against different cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations. This study supports the hypothesis that modifications to the piperidine structure can lead to improved anticancer efficacy .

Neuroprotective Mechanism Investigation

A recent investigation into the neuroprotective mechanisms of this compound revealed its effectiveness in modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cultures. These findings suggest that it may serve as a dual-action agent by enhancing cholinergic transmission while providing antioxidant protection .

Antimicrobial Efficacy Study

In another study focusing on antimicrobial activity, this compound demonstrated potent inhibitory effects against several fungal strains, including Candida albicans and Aspergillus fumigatus. The mechanism was linked to the disruption of chitin biosynthesis pathways, showcasing its potential as a lead compound for antifungal drug development .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

Compound Name Substituents (Position) Stereochemistry Molecular Weight (g/mol) Key Functional Groups
Target: tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate 3-amino, 4-hydroxymethyl (3R,4R) 230.3 Hydroxymethyl, Boc-protected amine
tert-butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a) 3-amino, 4-(3,4-difluorophenyl) (3S,4S) 313 [M+H]+ Difluorophenyl, Boc-protected amine
tert-butyl (3S,4R)-4-(fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate 4-(4-fluoro-3-methoxycarbonylphenyl) (3S,4R) 347 [M+Na]+ Fluorophenyl, methoxycarbonyl
tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate 4-amino, 3-hydroxy (3R,4R) 216.28 Hydroxyl, Boc-protected amine
tert-butyl (3R,4R)-3-fluoro-4-hydroxy-3-methylpiperidine-1-carboxylate 3-fluoro, 4-hydroxy, 3-methyl (3R,4R) 233.28 Fluoro, hydroxyl, methyl

Key Observations :

Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity compared to analogs with aryl (e.g., 3,4-difluorophenyl in 10a ) or methyl groups (e.g., ). Fluorine-containing analogs (e.g., 10a ) exhibit increased lipophilicity and metabolic stability, critical for blood-brain barrier penetration in kinase inhibitors.

Stereochemistry :

  • The (3R,4R) configuration in the target compound contrasts with (3S,4S) in 10a and (3S,4R) in fluorophenyl derivatives . Stereochemical differences influence binding affinity to targets like G protein-coupled receptor kinases (GRKs) .

Functional Group Variations: Methoxycarbonyl groups ( ) introduce ester functionalities, enabling further derivatization, whereas cyanomethyl substituents ( ) add polarity and reactivity. The hydroxyl group in vs. hydroxymethyl in the target compound alters steric bulk and hydrogen-bonding capacity.

Key Observations :

  • The target compound’s synthesis likely parallels methods used for analogs, such as silyl ether deprotection ( ) or Boc protection strategies ( ).
  • High yields (e.g., 100% in ) suggest efficient deprotection steps, whereas fluorinated analogs ( ) may require harsher conditions.

Key Observations :

  • The target compound’s hydroxymethyl group likely reduces LogP compared to aryl-substituted analogs (e.g., 10a ), improving aqueous solubility.

Q & A

Q. What are the key structural features of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate, and how are they characterized experimentally?

The compound features a piperidine ring with (3R,4R) stereochemistry, a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxymethyl substituent. Key characterization methods include:

  • NMR Spectroscopy : To confirm stereochemistry and functional group positions (e.g., 1^1H and 13^{13}C NMR for backbone assignments and NOESY for spatial configuration) .
  • X-ray Crystallography : Resolves absolute stereochemistry and intramolecular hydrogen bonding between the amino and hydroxymethyl groups .
  • Circular Dichroism (CD) : Validates chiral centers in enantiomerically pure samples .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves:

Boc Protection : Reaction of the piperidine precursor with di-tert-butyl dicarbonate (Boc2_2O) under basic conditions .

Reductive Amination : Introduction of the amino group using sodium cyanoborohydride (NaBH3_3CN) and an aldehyde precursor .

Hydroxymethylation : Achieved via Grignard addition or catalytic hydroxylation .
Key reagents include Boc2_2O, NaBH3_3CN, and chiral catalysts for stereochemical control.

Q. What are the primary biological targets or applications of this compound in research?

It serves as a chiral building block for:

  • Drug Development : Synthesis of kinase inhibitors or neuromodulators via functional group derivatization .
  • Enzyme Studies : Probes for stereospecific interactions (e.g., with proteases or GPCRs) due to its rigid piperidine scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for enantiomeric forms of this compound?

Conflicting activity data often arise from impurities or incomplete stereochemical resolution. Strategies include:

  • Chiral HPLC : To isolate enantiomers with >99% purity .
  • Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics to eliminate false positives .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to validate target interactions .

Q. What advanced methods optimize enantiomeric excess (ee) during synthesis?

  • Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in hydrogenation steps to achieve >95% ee .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .
  • Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

The (3R,4R) configuration enhances binding to chiral pockets in enzymes. For example:

  • Molecular Docking : Simulations show the hydroxymethyl group forms hydrogen bonds with catalytic residues in kinases, while the Boc group stabilizes hydrophobic interactions .
  • SAR Studies : Substitution at C3 or C4 with bulkier groups (e.g., fluorine) alters selectivity profiles .

Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?

  • Hyphenated Techniques : LC-MS (for degradation products) and CE-MWD (capillary electrophoresis with multi-wavelength detection) .
  • Accelerated Stability Testing : Expose the compound to heat/humidity and monitor decomposition via 1^1H NMR or GC-MS .

Q. How can researchers derivatize this compound to enhance solubility or bioavailability?

  • Prodrug Strategies : Esterification of the hydroxymethyl group (e.g., acetyl or PEGylation) .
  • Salt Formation : Use of HCl or trifluoroacetate salts to improve aqueous solubility .
  • Click Chemistry : Azide-alkyne cycloaddition to append fluorophores or biotin tags for imaging .

Q. What safety protocols are recommended for handling this compound in large-scale reactions?

  • Storage : Under inert gas (N2_2) at 2–8°C to prevent Boc group hydrolysis .
  • Degradation Studies : GC-MS to identify volatile byproducts (e.g., tert-butanol) during thermal reactions .

Methodological Comparisons

Q. How do computational methods aid in predicting the compound’s reactivity or biological activity?

  • DFT Calculations : Predict regioselectivity in substitution reactions (e.g., SN2 vs. SN1 pathways) .
  • Molecular Dynamics (MD) : Simulate conformational flexibility in aqueous vs. lipid environments .

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • Flow Chemistry : Continuous processing minimizes intermediate isolation steps and improves throughput .
  • DoE (Design of Experiments) : Optimizes reaction parameters (e.g., temperature, catalyst loading) via statistical modeling .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cells .
  • Radiolabeling : Incorporate 14^{14}C or 3^3H isotopes for tracer studies in metabolic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

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